2-Fluorophenylephrine
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Overview
Description
2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid is a chemical compound with the molecular formula C9H12FNO2. It is known for its unique structure, which includes a fluorine atom, a hydroxyl group, and a methylamino group attached to a phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol typically involves the reaction of 2-fluorophenol with formaldehyde and methylamine under controlled conditions. The reaction proceeds through a Mannich reaction mechanism, resulting in the formation of the desired product. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at a temperature range of 50-70°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a more saturated derivative, such as converting the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium iodide (NaI) or potassium thiocyanate (KSCN) can be used for substitution reactions
Major Products:
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of saturated derivatives.
Substitution: Formation of halogenated or functionalized derivatives
Scientific Research Applications
2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl and methylamino groups can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and stability, contributing to its overall biological effects .
Comparison with Similar Compounds
2-Fluorophenylephrine: Shares a similar structure but lacks the hydroxyl group.
3-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]phenol: Similar structure with different positioning of the fluorine and hydroxyl groups
Uniqueness: 2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
109672-71-1 |
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Molecular Formula |
C11H14FNO6 |
Molecular Weight |
275.23 g/mol |
IUPAC Name |
2-fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid |
InChI |
InChI=1S/C9H12FNO2.C2H2O4/c1-11-5-8(13)6-3-2-4-7(12)9(6)10;3-1(4)2(5)6/h2-4,8,11-13H,5H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
PODKISHDTCTPCL-UHFFFAOYSA-N |
SMILES |
CNCC(C1=C(C(=CC=C1)O)F)O.C(=O)(C(=O)O)O |
Canonical SMILES |
CNCC(C1=C(C(=CC=C1)O)F)O.C(=O)(C(=O)O)O |
Synonyms |
2-fluorophenylephrine 2-FPE |
Origin of Product |
United States |
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